Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)-
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Overview
Description
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is a complex organic compound belonging to the class of dibenzoxepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves multiple steps, starting with the formation of the dibenzoxepin core. This core can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The allyloxy and ethyl groups are then introduced through substitution reactions under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Various substitution reactions can occur, especially at the phenolic and allyloxy positions, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as a modulator of biological pathways, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- can be compared with other dibenzoxepin derivatives:
Dibenz(b,f)oxepin-10-yl-4-phenyl-: This compound has similar structural features but different substituents, leading to variations in its pharmacological activity.
Dibenz(b,f)thiepin-10-yl-4-methyl-: The sulfur atom in the thiepin ring introduces different chemical properties and biological activities.
Dibenz(a,e)cyclooctene derivatives: These compounds have a different ring structure, affecting their binding to molecular targets and overall activity.
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
CAS No. |
85850-85-7 |
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Molecular Formula |
C25H22O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzoxepin-5-yl)phenol |
InChI |
InChI=1S/C25H22O3/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3 |
InChI Key |
UOXXUALEFWGXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC=C)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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